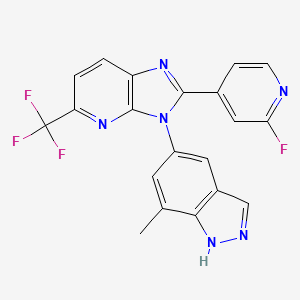
IP6K2-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
IP6K2-IN-1 is a chemical compound that acts as an inhibitor of inositol hexakisphosphate kinase 2 (IP6K2). This enzyme is part of the inositol phosphate signaling pathway, which plays a crucial role in various cellular processes, including cell signaling, apoptosis, and metabolic regulation. This compound has garnered significant attention in scientific research due to its potential therapeutic applications and its role in modulating cellular functions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of IP6K2-IN-1 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the basic molecular framework through a series of organic reactions, such as condensation, cyclization, and functional group transformations.
Functional Group Introduction: Specific functional groups are introduced to the core structure to enhance the compound’s inhibitory activity against IP6K2. This may involve reactions such as halogenation, alkylation, and acylation.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and purity. This includes adjusting parameters such as temperature, pressure, and reaction time.
Scale-Up: The optimized reactions are scaled up using industrial reactors and equipment. This may involve batch or continuous flow processes.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product. This includes analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC).
Chemical Reactions Analysis
Types of Reactions
IP6K2-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, altering the compound’s activity and properties.
Common Reagents and Conditions
Oxidation Reagents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction Reagents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution Reagents: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while reduction may produce reduced forms with different reactivity.
Scientific Research Applications
IP6K2-IN-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study the inositol phosphate signaling pathway and its role in various chemical processes.
Biology: this compound is employed in biological research to investigate the functions of IP6K2 in cellular processes such as apoptosis, cell signaling, and metabolic regulation.
Medicine: The compound has potential therapeutic applications in treating diseases related to dysregulated inositol phosphate signaling, such as cancer and metabolic disorders.
Industry: this compound is used in the development of new drugs and therapeutic agents targeting the inositol phosphate signaling pathway.
Mechanism of Action
IP6K2-IN-1 exerts its effects by inhibiting the activity of inositol hexakisphosphate kinase 2 (IP6K2). The inhibition of IP6K2 disrupts the conversion of inositol hexakisphosphate (IP6) to diphosphoinositol pentakisphosphate (IP7), leading to alterations in cellular signaling pathways. The molecular targets and pathways involved include:
Inositol Phosphate Signaling Pathway: this compound modulates the levels of inositol phosphates, affecting various downstream signaling events.
Apoptosis Pathways: The compound influences apoptotic pathways by regulating the activity of IP6K2, which is involved in cell death processes.
Metabolic Regulation: this compound affects metabolic pathways by altering the levels of inositol phosphates, which play a role in energy homeostasis and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
IP6K1-IN-1: An inhibitor of inositol hexakisphosphate kinase 1 (IP6K1), which shares structural similarities with IP6K2-IN-1 but targets a different isoform of the enzyme.
IP6K3-IN-1: An inhibitor of inositol hexakisphosphate kinase 3 (IP6K3), which also shares structural similarities but targets another isoform of the enzyme.
Uniqueness
This compound is unique in its specificity for inositol hexakisphosphate kinase 2 (IP6K2). This specificity allows for targeted modulation of IP6K2-related pathways without affecting other isoforms of the enzyme. This makes this compound a valuable tool in research and potential therapeutic applications, as it provides a means to selectively study and target IP6K2 functions.
Properties
Molecular Formula |
C16H10O7 |
|---|---|
Molecular Weight |
314.25 g/mol |
IUPAC Name |
3-(3,6,7-trihydroxy-4-oxochromen-2-yl)benzoic acid |
InChI |
InChI=1S/C16H10O7/c17-10-5-9-12(6-11(10)18)23-15(14(20)13(9)19)7-2-1-3-8(4-7)16(21)22/h1-6,17-18,20H,(H,21,22) |
InChI Key |
ZOZOYODZWNGVOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=C(C(=O)C3=CC(=C(C=C3O2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)
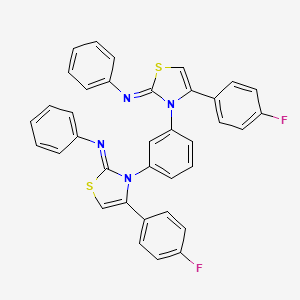
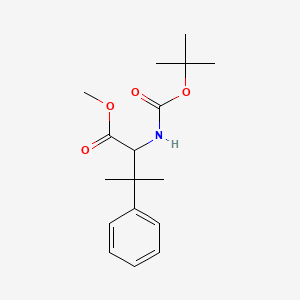
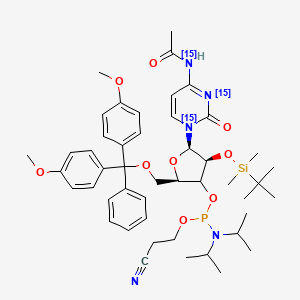

![6-(4-(1H-1,2,4-Triazol-5-yl)phenyl)-1-(2-(tetrahydro-2H-pyran-4-yl)ethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyrazin-2-one](/img/structure/B12386795.png)
![4-(Trifluoromethyl)-3-[3-(Trifluoromethyl)phenyl]-1,7-Dihydro-6h-Pyrazolo[3,4-B]pyridin-6-One](/img/structure/B12386799.png)
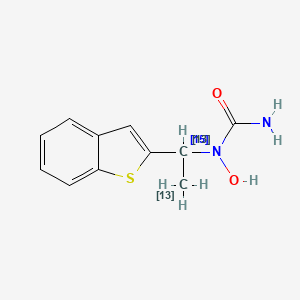
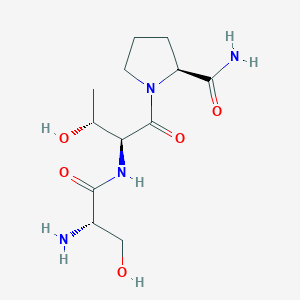
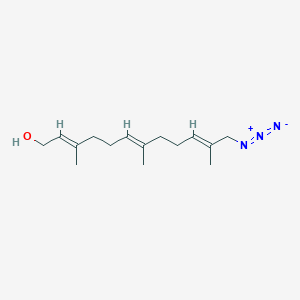

![dimethyl (5S,7R,8S,15S,17R,18S)-19,24-dihydroxy-2,8,12,18-tetramethyl-20,23-dioxoheptacyclo[12.6.2.28,11.04,9.05,7.015,17.018,22]tetracosa-1(21),4(9),10,14(22)-tetraene-2,12-dicarboxylate](/img/structure/B12386823.png)
![[5-Cyclopropyl-1-[1-[1-(hydroxymethyl)cyclopropylcarbonyl]piperidine-4-yl]-1H-pyrazole-4-yl][(3S)-3-[2-(trifluoromethyl)phenyl]pyrrolidine-1-yl]methanone](/img/structure/B12386827.png)
